

# 4-chloro-N-methyl-2-nitroaniline CAS number and molecular structure

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## Compound of Interest

Compound Name: 4-chloro-N-methyl-2-nitroaniline

Cat. No.: B181444

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## In-Depth Technical Guide: 4-chloro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloro-N-methyl-2-nitroaniline**, a niche chemical compound. Due to the limited availability of data for this specific molecule, this guide also includes information on the closely related and more thoroughly studied compound, 4-chloro-2-nitroaniline, for comparative purposes. All data is presented with clear attribution to the respective compound.

## Compound Identification and Properties

CAS Number: 15950-17-1<sup>[1]</sup>

Molecular Structure:

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Chemical and Physical Properties

Quantitative data for **4-chloro-N-methyl-2-nitroaniline** is not readily available in published literature. The following table presents data for the related compound, 4-chloro-2-nitroaniline, which can serve as a useful reference point for researchers.

Property	Value (for 4-chloro-2-nitroaniline)	References
Molecular Formula	C6H5ClN2O2	[2]
Molecular Weight	172.57 g/mol	[2]
Appearance	Bright orange powder	[3]
Melting Point	117-119 °C	[2][4]
Boiling Point	Not available	
Solubility	Insoluble in water	[3]
Autoignition Temperature	964 °F (518 °C)	[2]
Flash Point	375.8 °F (191 °C)	[2]

## Hypothetical Synthesis Pathway

A specific, validated experimental protocol for the synthesis of **4-chloro-N-methyl-2-nitroaniline** is not widely documented. However, a plausible synthetic route can be conceptualized based on established methods for the N-methylation of anilines and the synthesis of related nitro compounds.

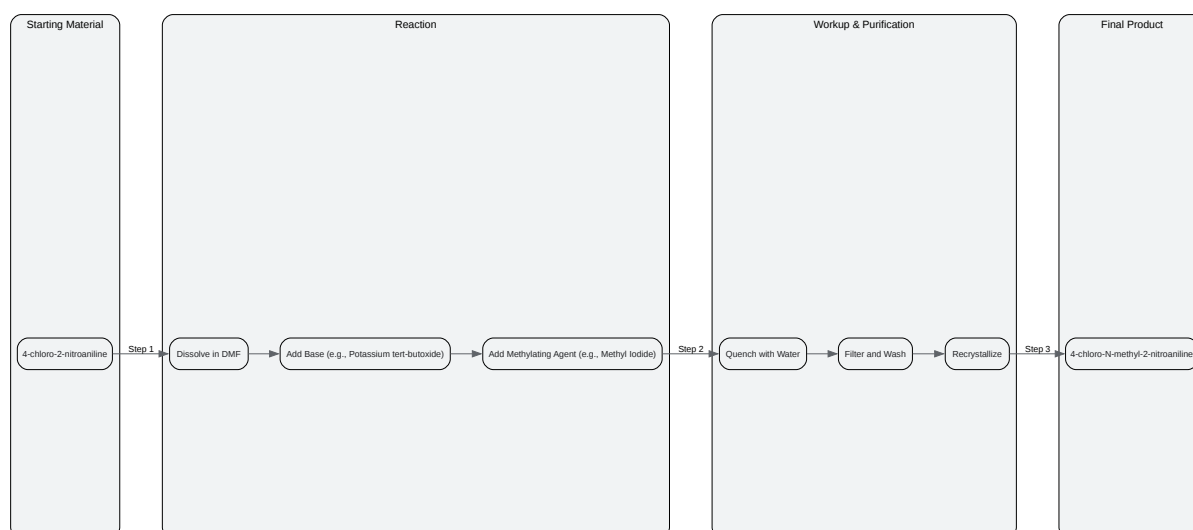
A potential two-step synthesis could involve the N-methylation of 4-chloro-2-nitroaniline. An alternative, though likely more complex, route could involve the nitration of N-methyl-4-chloroaniline. The former is generally a more common and direct approach.

Proposed Experimental Protocol (Hypothetical):

- **Protection of the Amine (Optional but recommended):** To avoid potential side reactions, the amino group of 4-chloro-2-nitroaniline could first be protected, for example, by formylation using formic acid.[5]

- **N-Methylation:** The protected (or unprotected) 4-chloro-2-nitroaniline would then be dissolved in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF). A base, such as potassium tert-butoxide, would be added, followed by a methylating agent like methyl iodide.<sup>[5]</sup> The reaction would likely proceed at room temperature over several hours.
- **Deprotection (if applicable):** If a protecting group was used, it would be removed in a subsequent step. For a formyl group, this can often be achieved by hydrolysis.
- **Workup and Purification:** The reaction mixture would be quenched, typically with water, to precipitate the crude product. The solid would then be collected by filtration, washed, and purified, likely by recrystallization from a suitable solvent such as an ethanol/water mixture.

Below is a workflow diagram illustrating this proposed synthesis.

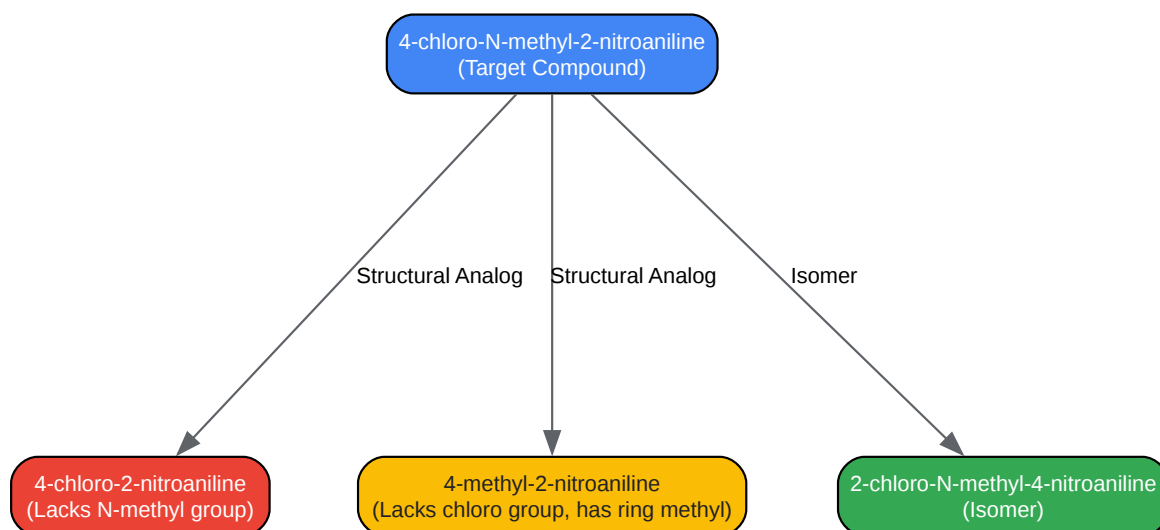


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Caption: Proposed synthesis workflow for **4-chloro-N-methyl-2-nitroaniline**.

## Structural Relationships

To prevent confusion with structurally similar compounds for which more data is available, the following diagram illustrates the key differences.



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Caption: Structural relationship of the target compound to its analogs and isomer.

## Safety and Handling

Specific safety data for **4-chloro-N-methyl-2-nitroaniline** is not available. The following information is for 4-chloro-2-nitroaniline and should be considered as a guideline, exercising additional caution.

- Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[6]
- Precautionary Measures:
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
  - Wash hands and skin thoroughly after handling.[6]

- Wear protective gloves, protective clothing, eye protection, and face protection.[6]
- Use only in a well-ventilated area or outdoors.[7]
- In case of inadequate ventilation, wear respiratory protection.[6]
- First Aid:
  - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
  - In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[9]
  - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
  - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
- Stability: Stable under recommended storage conditions.[6]
- Incompatibilities: Strong bases and oxidizing agents.[3]

## Reactivity and Potential Applications

The reactivity of **4-chloro-N-methyl-2-nitroaniline** is dictated by the functional groups present: the aromatic ring, the nitro group, the chloro substituent, and the N-methylamino group. The nitro group is electron-withdrawing and deactivating, while the N-methylamino group is activating. The chlorine atom is deactivating but ortho-, para-directing.

While specific applications for **4-chloro-N-methyl-2-nitroaniline** are not well-documented, related nitroanilines are used as intermediates in the synthesis of dyes and pigments.[3] They also serve as building blocks in medicinal chemistry. For instance, some nitroaniline derivatives have been investigated for their potential as inhibitors of certain enzymes or as anticancer

agents.[10] The potential toxicity and mutagenicity of nitroaromatic compounds are critical considerations in any drug development program.[10]

## Conclusion

**4-chloro-N-methyl-2-nitroaniline** is a chemical for which detailed public data is scarce. This guide has provided the available identifying information and has drawn on data from the closely related compound, 4-chloro-2-nitroaniline, to offer insights into its potential properties, synthesis, and safe handling. Researchers working with this compound should proceed with caution, assuming a high degree of toxicity based on its structural analogs, and should perform their own comprehensive characterization and safety assessments.

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